Terpenylic acid

Description

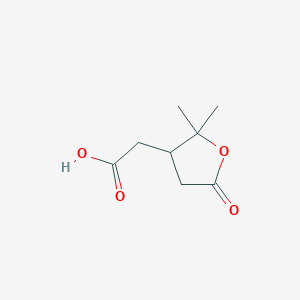

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)5(3-6(9)10)4-7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWMPKJASNNZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871354 | |

| Record name | 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-48-3, 116-51-8 | |

| Record name | Terpenylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpenylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpenylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2-dimethyl-5-oxo-3-furylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPENYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9149PCO1CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Terpenylic acid?

An In-depth Technical Guide on the Physical and Chemical Properties of Terpenylic Acid

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific sources and databases, with a focus on quantitative data, experimental methodologies, and the compound's chemical behavior.

Chemical Identity

This compound, systematically named 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid, is a bicyclic monoterpenoid.[1] It is a known oxidation product of terpenes like α-pinene and plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols.[2][3][4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid[1] |

| Molecular Formula | C₈H₁₂O₄[5] |

| Molecular Weight | 172.18 g/mol [5] |

| CAS Number | 116-51-8[5] |

| Synonyms | Terpenolic acid, Tetrahydro-2,2-dimethyl-5-oxo-3-furanacetic acid, 3-(1-Hydroxy-1-methylethyl)glutaric acid γ-lactone[5] |

Physical Properties

The physical properties of this compound are summarized in the table below. It is a crystalline solid that can exist in both anhydrous and hydrated forms, each with a distinct melting point.[1]

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Prisms[1] |

| Melting Point (Anhydrous) | 90 °C[1] |

| Melting Point (Monohydrate) | 57 °C[1] |

| Melting Point ((+)-form) | 92-94 °C[1] |

| Melting Point ((-)-form) | 92-94 °C[1] |

| Boiling Point | Data not available (sublimes) |

| Sublimation Temperature | 130-140 °C[1] |

| Solubility | Moderately soluble in cold water; very soluble in hot water[1] |

| Optical Rotation ([α]D25) | (+)-form: +56.3° (-)-form: -56.5°[1] |

Chemical Properties

Acidity

Reactivity and Chemical Reactions

This compound is a key intermediate in the atmospheric oxidation of α-pinene. Its formation is a result of complex reaction pathways involving ozone and hydroxyl radicals.[2][7]

-

Formation from α-pinene: The oxidation of α-pinene in the atmosphere leads to the formation of various products, including pinonaldehyde, which can further react to form this compound.[7] The process involves oxidative cleavage of the α-pinene structure.[4]

-

Esterification: In the presence of an acid catalyst, the carboxylic acid group of this compound can undergo esterification reactions.[3]

-

Hydrolysis: The lactone ring in this compound can be susceptible to hydrolysis under certain conditions.[3]

Spectroscopic Data

Detailed spectroscopic data for this compound are limited in publicly available sources.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a common technique for detecting this compound in aerosol samples.[8][9] The fragmentation pattern of deprotonated this compound has been studied to aid in its identification.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive ¹H and ¹³C NMR data for this compound are not widely reported.[1] Predicted ¹³C NMR spectra are available in some databases.[11][12]

-

Infrared (IR) Spectroscopy: While a specific IR spectrum for this compound is not provided in the search results, the presence of a carboxylic acid and a lactone functional group would lead to characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band from 2500-3300 cm⁻¹, and the C=O stretches for the carboxylic acid and the lactone would be expected in the region of 1700-1760 cm⁻¹.[13]

Experimental Protocols

Determination of Melting Point

A general procedure for determining the melting point of a solid organic compound using a Mel-Temp apparatus or similar device is as follows:[14][15][16]

-

Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[15]

Determination of Solubility

A qualitative assessment of the solubility of an organic acid can be performed as follows:[17][18][19][20][21]

-

Solubility in Water: A small amount of the compound (e.g., 25 mg) is added to a test tube containing a small volume of water (e.g., 0.75 mL). The tube is shaken vigorously, and the solubility is observed. The test can be repeated with hot water.

-

Solubility in Aqueous Base: To test for acidic character, a small amount of the compound is added to a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Effervescence with NaHCO₃ indicates a relatively strong acid, while solubility in NaOH without effervescence suggests a weaker acid.

Visualizations

Formation of this compound

The following diagram illustrates a simplified pathway for the formation of this compound from the atmospheric oxidation of α-pinene.

Caption: Simplified reaction pathway for the formation of this compound from α-pinene.

Experimental Workflow for Physical Property Determination

The logical workflow for determining the basic physical properties of a solid organic compound like this compound is outlined below.

Caption: General experimental workflow for determining melting point and solubility.

References

- 1. Buy this compound | 116-51-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. ACP - this compound and related compounds: precursors for dimers in secondary organic aerosol from the ozonolysis of α- and β-pinene [acp.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H12O4 | CID 117328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Physicochemical Properties of Terebic Acid, MBTCA, Diathis compound Acetate, and Pinanediol as Relevant α-Pinene Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atmospheric fate of OH initiated oxidation of terpenes. Reaction mechanism of alpha-pinene degradation and secondary organic aerosol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. pennwest.edu [pennwest.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. bellevuecollege.edu [bellevuecollege.edu]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. scribd.com [scribd.com]

- 21. chem.ws [chem.ws]

The Discovery and Natural Occurrence of Terpenylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenylic acid, a bicyclic monoterpenoid, has garnered significant interest within the scientific community due to its prevalence in the environment as a secondary organic aerosol and its potential, yet underexplored, biological activities. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, with a focus on quantitative data, experimental protocols for its isolation, and a hypothesized role in cellular signaling pathways relevant to drug development.

Introduction

First identified in the early 20th century as an oxidation product of α-pinene, this compound (IUPAC name: 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid) is a naturally occurring compound that plays a crucial role in atmospheric chemistry. Its formation from the photooxidation and ozonolysis of α-pinene, a primary volatile organic compound emitted by coniferous trees, contributes significantly to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. Beyond its atmospheric significance, the structural relationship of this compound to other biologically active terpenoids suggests potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial agents. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in drug development.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its study. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Melting Point (Hydrated) | 57 °C | |

| Melting Point (Anhydrous) | 90 °C | |

| Sublimation Temperature | 130-140 °C | |

| Solubility in Cold Water | Moderately soluble | |

| Solubility in Hot Water | Highly soluble | |

| Optical Rotation ([α]D25, (+)-form) | +56.3° | |

| Optical Rotation ([α]D25, (-)-form) | -56.5° |

Natural Occurrence and Formation

This compound is not typically found in high concentrations as a primary metabolite in plants. Instead, its natural occurrence is predominantly as a product of the atmospheric oxidation of monoterpenes, especially α-pinene, which is abundant in the oleoresin of pine trees and other conifers.

Formation from α-Pinene

The primary pathway to naturally occurring this compound is through the atmospheric oxidation of α-pinene. This process can be initiated by several oxidants, including ozone (O₃) and hydroxyl radicals (•OH). The reaction proceeds through a series of complex steps involving the formation of Criegee intermediates and other reactive species, ultimately leading to the formation of a variety of oxygenated products, including this compound.

References

Terpenylic Acid: A Core Component in Atmospheric Chemistry and Secondary Organic Aerosol Formation

An In-depth Technical Guide for Researchers and Scientists

Terpenylic acid, a C8H12O4 carboxylic acid containing a γ-lactone ring, is a significant, second-generation oxidation product of biogenic volatile organic compounds (BVOCs), primarily monoterpenes such as α-pinene and β-pinene.[1][2][3] Its formation and subsequent reactions in the atmosphere are of considerable interest to atmospheric chemists, climate scientists, and aerosol researchers due to its role in the formation and growth of secondary organic aerosols (SOA), which have profound implications for air quality, climate, and human health. This technical guide provides a comprehensive overview of the atmospheric chemistry of this compound, including its formation pathways, physicochemical properties, and experimental methodologies for its study.

Formation Pathways of this compound

This compound is not directly emitted into the atmosphere but is formed through the atmospheric oxidation of monoterpenes. The primary precursors and their respective formation pathways are detailed below.

Ozonolysis of α-pinene and β-pinene

The ozonolysis of α-pinene and β-pinene is a major pathway for the formation of this compound.[1][4] The reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to form a Criegee intermediate and a carbonyl compound. Subsequent reactions of these intermediates lead to a variety of products, including this compound.

Photooxidation of Nopinone

Nopinone, a major product of β-pinene ozonolysis, can undergo photooxidation initiated by hydroxyl (OH) radicals to form this compound.[1] This pathway represents a subsequent generational aging process in the atmosphere.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its atmospheric fate, including its partitioning between the gas and particle phases and its potential for long-range transport.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [5][6] |

| Molecular Weight | 172.18 g/mol | [5][6] |

| IUPAC Name | 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid | [5] |

| Melting Point (anhydrous) | 90 °C | [5] |

| Melting Point (hydrated) | 57 °C | [5] |

| Solubility in Water | Moderately soluble in cold water, very soluble in hot water | [5] |

| Vapor Pressure | Low (contributes to partitioning to the aerosol phase) | [7][8] |

Role in Secondary Organic Aerosol (SOA) Formation

This compound is a key precursor to the formation of SOA. Its low volatility causes it to partition from the gas phase to the particle phase, contributing to the growth of existing aerosol particles or the formation of new ones.

Dimerization and Oligomerization

In the aerosol phase, this compound can undergo self-reactions and reactions with other organic molecules to form dimers and higher-order oligomers.[4] These accretion reactions further decrease the volatility of the aerosol components, enhancing their atmospheric lifetime and potential for long-range transport. Acid-catalyzed hydrolysis of this compound can lead to the formation of diathis compound, a key intermediate in the formation of ester dimers.[4]

Influence of NOx on SOA Yield

The presence of nitrogen oxides (NOx = NO + NO2) in the atmosphere significantly influences the oxidation pathways of monoterpenes and, consequently, the yield of SOA, including this compound. In general, high-NOx conditions tend to suppress SOA formation from α-pinene photooxidation.[9] This is attributed to the reaction of peroxy radicals (RO2) with NO, which can lead to the formation of more volatile products. Under low-NOx conditions, RO2 radicals primarily react with HO2 or other RO2 radicals, leading to the formation of less volatile, higher-molecular-weight products that are more likely to partition to the aerosol phase.

Atmospheric Reactions of this compound

Once formed, this compound can undergo further oxidation in both the gas and aqueous phases of the atmosphere, primarily through reactions with the hydroxyl radical (OH).

Gas-Phase Oxidation

The gas-phase reaction of this compound with OH radicals is expected to be a significant removal process. While specific rate constants for this reaction are not well-constrained, it is anticipated to lead to the formation of smaller, more functionalized products, and potentially contribute to the fragmentation of the molecule.

Aqueous-Phase Oxidation

In cloud and fog droplets, as well as in the aqueous phase of aerosols, this compound can be oxidized by OH radicals. This aqueous-phase processing can significantly alter the chemical composition and hygroscopicity of the aerosol. The reaction of this compound with OH radicals in the aqueous phase can lead to the formation of terebic acid.[10]

| Reaction | Rate Constant (kOH) | Conditions | Reference |

| This compound + OH (aqueous) | (1-2) x 10⁹ M⁻¹s⁻¹ | pH 2-5 | [3] |

Experimental Protocols

The study of this compound in the atmosphere and in laboratory simulations requires sophisticated experimental techniques.

Chamber Studies for SOA Formation

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions and study the formation of SOA from the oxidation of VOCs.

Typical Protocol for α-pinene Ozonolysis:

-

Chamber Preparation: The chamber (typically a large Teflon bag) is flushed with purified air to remove any residual contaminants.

-

Seed Aerosol Injection (Optional): To provide a surface for condensation, seed aerosols (e.g., ammonium sulfate) can be introduced into the chamber.

-

Reactant Injection: A known concentration of α-pinene is injected into the chamber and allowed to mix. Subsequently, ozone is introduced to initiate the reaction. An OH scavenger (e.g., cyclohexane) may be added to isolate the effects of ozonolysis.

-

Monitoring: The concentrations of reactants, gas-phase products, and aerosol properties (size distribution, number concentration, and chemical composition) are monitored in real-time using a suite of instruments, including a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) for VOCs, an Ozone Monitor, and a Scanning Mobility Particle Sizer (SMPS) and Aerosol Mass Spectrometer (AMS) for aerosols.

-

Sample Collection: Aerosol samples are collected on filters at various time points for offline chemical analysis.

Chemical Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry is a powerful technique for the identification and quantification of specific organic compounds, including this compound, in complex aerosol samples.

Typical Protocol for LC-MS Analysis:

-

Sample Extraction: The collected aerosol filter is extracted with a suitable solvent, typically methanol or a mixture of methanol and water.

-

Sample Preparation: The extract may be concentrated and reconstituted in a solvent compatible with the LC system.

-

Chromatographic Separation: The sample is injected into a liquid chromatograph, where the different compounds are separated based on their polarity and interaction with the stationary phase of the column (e.g., a C18 column). A gradient elution program is often used, where the composition of the mobile phase is varied over time to achieve optimal separation.

-

Mass Spectrometric Detection: As the separated compounds elute from the LC column, they are introduced into the ion source of a mass spectrometer (e.g., an electrospray ionization - ESI - source). The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (e.g., Orbitrap or TOF) allows for the determination of the elemental composition of the detected ions.

-

Quantification: Quantification of this compound is typically achieved by using an authentic standard to create a calibration curve.

Conclusion

This compound is a crucial intermediate in the atmospheric oxidation of monoterpenes and a significant contributor to the formation of secondary organic aerosols. Its atmospheric lifecycle, from its formation through various oxidation pathways to its subsequent reactions and role in aerosol growth and aging, is a complex interplay of gas-phase and condensed-phase chemistry. Understanding the detailed mechanisms and kinetics of these processes is essential for accurately modeling air quality and climate. The experimental and analytical techniques outlined in this guide provide the foundation for continued research into the atmospheric significance of this compound and other biogenic SOA precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. ACP - Effects of NOx and SO2 on the secondary organic aerosol formation from photooxidation of α-pinene and limonene [acp.copernicus.org]

- 3. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. erepo.uef.fi [erepo.uef.fi]

- 6. researchgate.net [researchgate.net]

- 7. This compound and related compounds from the oxidation of alpha-pinene: implications for new particle formation and growth above forests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Terpenylic Acid from Alpha-Pinene Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenylic acid, a naturally occurring γ-lactone, has garnered interest in various scientific fields, including atmospheric chemistry and as a potential building block in medicinal chemistry. Its synthesis from the readily available monoterpene, α-pinene, presents a viable route for its production. This technical guide provides a comprehensive overview of the synthesis of this compound from α-pinene oxidation. It details the primary synthetic strategies, including ozonolysis and photooxidation, outlines the key reaction mechanisms, and presents detailed experimental protocols. Furthermore, this guide includes a quantitative analysis of product yields and byproduct formation, offering a practical resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (C₈H₁₂O₄) is a dicarboxylic acid derivative containing a γ-lactone ring. It is a known oxidation product of α-pinene, a bicyclic monoterpene abundantly found in nature, particularly in the oils of coniferous trees.[1][2] The oxidation of α-pinene can proceed through various pathways, primarily ozonolysis and photooxidation, leading to a range of products, including this compound and its derivatives like 2-hydroxythis compound and diathis compound acetate.[1][3] Understanding and controlling the synthesis of this compound is crucial for its potential applications as a chiral starting material or intermediate in the synthesis of more complex molecules.

This guide focuses on the chemical synthesis of this compound from α-pinene, providing detailed methodologies and quantitative data to aid in its laboratory-scale preparation.

Synthetic Pathways and Mechanisms

The formation of this compound from α-pinene predominantly occurs via two main oxidative cleavage pathways of the endocyclic double bond: ozonolysis and photooxidation.

Ozonolysis Pathway

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of ozone with α-pinene proceeds through the formation of an unstable primary ozonide (Molozonide), which rapidly rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. An oxidative workup is necessary to convert the intermediate aldehydes to carboxylic acids, a key step in the formation of this compound.

The generally accepted mechanism for the formation of this compound via ozonolysis of α-pinene involves the formation of a Criegee intermediate. This intermediate can undergo a series of rearrangements and further reactions to yield various products, including pinonaldehyde, a major byproduct.[4] The formation of this compound from the Criegee intermediate is a more complex process involving intramolecular rearrangements and subsequent oxidation.

Photooxidation Pathway

Photooxidation, involving the reaction of α-pinene with hydroxyl radicals (•OH) in the presence of light, is another significant pathway for this compound formation, particularly in atmospheric chemistry. The reaction is initiated by the addition of an •OH radical to the double bond of α-pinene, forming a hydroxyalkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo a series of complex reactions, including cyclization and further oxidation, to yield this compound among other products.

Experimental Protocols

While much of the literature on α-pinene oxidation focuses on atmospheric conditions, a two-step preparative synthesis has been reported, which involves the formation and subsequent oxidation of an intermediate lactone.

Synthesis of 5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one

A detailed, high-yield laboratory protocol for the direct synthesis of this key intermediate from α-pinene is not extensively documented in readily available literature, with much of the research focusing on its identification as an atmospheric oxidation product. However, based on the principles of oxidative cleavage, a plausible laboratory approach would involve the ozonolysis of α-pinene with a subsequent reductive or specific oxidative work-up designed to favor the formation of this keto-lactone.

Conceptual Protocol:

-

Ozonolysis: A solution of α-pinene in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone is then bubbled through the solution until the reaction is complete, as indicated by a color change or TLC analysis.

-

Work-up: The resulting ozonide solution is then treated with a reagent to cleave the ozonide and form the desired product. A reductive work-up using reagents like triphenylphosphine or dimethyl sulfide would likely yield pinonaldehyde as the major product. To obtain the keto-lactone, a specific oxidative or rearrangement-inducing work-up would be necessary. Further research into specific reaction conditions is required to optimize the yield of 5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one.

Synthesis of this compound from 5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one[5]

This protocol describes the conversion of the intermediate keto-lactone to this compound.

Materials:

-

5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one

-

Acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid)

-

Heating apparatus

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

Procedure:

-

The precursor, 5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one, is dissolved in an acidic aqueous solution.

-

The mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous solution is extracted several times with a suitable organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data and Byproduct Analysis

The yield and product distribution in the oxidation of α-pinene are highly dependent on the reaction conditions.

| Product | Ozonolysis Yield (%) | Photooxidation Yield (%) | Notes |

| This compound | Variable | Variable | Yields are often not reported directly for preparative synthesis. The reported 72% yield is for the second step of a two-step synthesis.[5] |

| Pinonaldehyde | High | Moderate | A major byproduct of ozonolysis.[4] |

| Pinic Acid | Moderate | Moderate | Another significant dicarboxylic acid byproduct. |

| 2-Hydroxythis compound | Low | Moderate | A further oxidation product of this compound.[1] |

| Diathis compound Acetate | Low | Low | Another derivative found in atmospheric studies.[3] |

Table 1: Major Products and Byproducts of α-Pinene Oxidation. Note: Yields are highly variable and dependent on specific reaction conditions. The data presented are qualitative indicators based on atmospheric chemistry studies, as quantitative data for preparative synthesis of this compound is limited in the literature.

Conclusion

The synthesis of this compound from α-pinene is a feasible process, primarily achieved through oxidative cleavage of the double bond via ozonolysis or photooxidation. While detailed, high-yield, one-pot preparative protocols are not extensively documented, a two-step synthesis involving the formation and subsequent oxidation of 5,5-dimethyl-4-(3-oxobutyl)dihydrofuran-2(3H)-one appears to be a promising route, with a reported high yield for the final step. The major challenge remains the optimization of the initial oxidation of α-pinene to selectively produce the key keto-lactone intermediate. Further research into controlled oxidation methods, such as the use of specific catalysts or reaction conditions, is necessary to develop a more direct and efficient synthesis of this compound for applications in drug development and other areas of chemical synthesis. This guide provides a foundational understanding of the synthesis and a starting point for further experimental investigation.

References

- 1. This compound and related compounds from the oxidation of alpha-pinene: implications for new particle formation and growth above forests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - this compound and Related Compounds from the Oxidation of α-Pinene: Implications for New Particle Formation and Growth above Forests - Environmental Science & Technology - Figshare [figshare.com]

- 3. facss.mit.edu [facss.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Terpenylic Acid: A Technical Guide

For researchers, scientists, and drug development professionals, this document provides a concise yet in-depth overview of the spectroscopic data available for terpenylic acid, a significant secondary organic aerosol component derived from the atmospheric oxidation of α-pinene. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and illustrates the formation pathway of this compound.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of NMR and MS techniques, with IR spectroscopy providing complementary information on functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive, publicly available NMR spectra are limited, key data has been reported in the literature, notably in the supporting information of a study by Claeys et al. (2009). The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.25 | s | - | CH₃ |

| 1.35 | s | - | CH₃ |

| 2.39 | dd | 17.5, 9.5 | -CH₂-COOH (Ha) |

| 2.53 | dd | 17.5, 3.5 | -CH₂-COOH (Hb) |

| 2.60 | m | - | -CH-CH₂- |

| 2.75 | m | - | -CH₂-C=O |

| 12.1 | br s | - | -COOH |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 22.1 | CH₃ |

| 27.9 | CH₃ |

| 35.1 | -CH₂-COOH |

| 40.8 | -CH- |

| 42.9 | -CH₂-C=O |

| 88.1 | -C(CH₃)₂- |

| 176.8 | -COOH |

| 182.1 | -C=O (lactone) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |

| ~1760 | C=O (γ-Lactone) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1410-1310 | C-O-H | Bending |

| ~1300-1200 | C-O (Carboxylic Acid) | Stretching |

| ~1200-1100 | C-O (Lactone) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry, particularly using electrospray ionization in negative ion mode (ESI-MS), has been instrumental in identifying this compound in environmental samples.[1] In ESI-MS, this compound is typically detected as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 171.[1] A notable characteristic of this compound is its propensity to form non-covalent dimers, which can be observed in mass spectra.[1]

Experimental Protocols

The spectroscopic data presented above were obtained following specific experimental procedures.

NMR Spectroscopy

The NMR data for this compound was acquired from a synthesized reference compound. A general protocol for such an analysis would involve:

-

Sample Preparation: Dissolving a few milligrams of purified this compound in a deuterated solvent, such as chloroform-d (CDCl₃), within an NMR tube.

-

Instrumentation: Utilizing a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Recording ¹H and ¹³C NMR spectra. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

A standard protocol for obtaining an IR spectrum of a solid sample like this compound would be:

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. This involves grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Placing the sample in the instrument's sample holder and recording the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate alone is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The analysis of this compound in aerosol samples typically involves the following steps:

-

Sample Collection: Collection of aerosol samples on filters.

-

Extraction: Extraction of the organic compounds from the filter using a suitable solvent, such as methanol.

-

Analysis: The extract is then analyzed by a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization source operating in negative ion mode (LC/ESI-MS).

Formation Pathway of this compound

This compound is a well-established oxidation product of α-pinene in the atmosphere. The following diagram, generated using the DOT language, illustrates a simplified formation pathway.

Caption: Simplified reaction pathway from α-pinene to this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

References

Terpenylic acid CAS number and molecular structure

An In-depth Technical Guide to Terpenylic Acid

Introduction

This compound is a bicyclic monoterpenoid that plays a significant role in atmospheric chemistry.[1] It is recognized as a key product in the oxidation of terpenes such as alpha-pinene, contributing to the formation of secondary organic aerosols (SOA).[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, synthesis protocols, and its role in atmospheric aerosol formation, tailored for researchers, scientists, and professionals in drug development who may encounter this or similar scaffolds.

Chemical Identity and Properties

This compound is structurally characterized as tetrahydro-2,2-dimethyl-5-oxo-3-furanacetic acid.[1][4] Its structure contains a tetrahydrofuran ring with a ketone group and an acetic acid side chain. The presence of a stereocenter results in two enantiomeric forms.[1]

Key Identifiers

| Identifier | Value |

| CAS Number | 116-51-8, 26754-48-3[1][4][5][6] |

| IUPAC Name | 2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid[1][5] |

| Molecular Formula | C₈H₁₂O₄[1][4][5] |

| Synonyms | Tetrahydro-2,2-dimethyl-5-oxo-3-furanacetic Acid, Terpenolic acid[1][5] |

| InChI Key | NQWMPKJASNNZMJ-UHFFFAOYSA-N[1][7] |

| Canonical SMILES | CC1(C(CC(=O)O1)CC(=O)O)C[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 172.18 g/mol [1][4][5] |

| Percent Composition | C 55.81%, H 7.02%, O 37.17%[4] |

| Melting Point | 57 °C (Monohydrate), 90 °C (Anhydrous)[4] |

| Enantiomer Melting Point | (+)-Form: 92-94 °C, (-)-Form: 92-94 °C[4] |

| Solubility | Moderately soluble in cold water; very soluble in hot water[4] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

Oxidative Cleavage and Lactonization of Cyclopentenyl Carbinols

A method for synthesizing this compound and its analogues involves the oxidative cleavage and cyclization of cyclopentenyl carbinols.[8]

-

Reactants : Cyclopentenyl carbinols, oxone, and sodium periodate.[8]

-

Procedure : The reaction is carried out in the presence of oxone and sodium periodate, which leads to the oxidative cleavage of the cyclopentenyl ring followed by lactonization to form the this compound structure.[8] This method is noted for its good yields.[8]

Preparation from Terpene Precursors

This compound can also be prepared from various terpene precursors.[4]

-

Starting Materials : α-terpineol, terebic acid, or terpin hydrate.[4]

-

Oxidizing Agent : Chromic acid has been used for the oxidative cyclization of β-isopropylglutaric acid to yield this compound.[2][3]

-

Historical Synthesis : An early synthesis involved the oxidation of β-isopropylglutaric acid with chromic acid.[3]

Role in Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation

This compound is a well-established secondary organic aerosol (SOA) product formed from the atmospheric oxidation of monoterpenes, particularly α-pinene and β-pinene.[2][3] Its formation is a key step in the generation of new particles and their growth in forested areas.[9]

The formation of this compound from α-pinene can be initiated by reaction with hydroxyl radicals (OH) or ozone.[10] The pathway involves several intermediate steps, leading to the formation of this lactone-containing compound.

Caption: Formation pathway of this compound from α-pinene oxidation.

Precursor for Dimer Formation in SOA

A significant aspect of this compound's role in atmospheric chemistry is its ability to act as a precursor for the formation of higher molecular weight dimers.[9][11] These dimers are important for the growth of secondary organic aerosol particles. It is suggested that diathis compound, formed from the hydrolysis of this compound, is a key intermediate in the formation of ester dimers.[11] For instance, cis-pinic acid can be esterified with the hydroxyl-containing diathis compound.[11]

Caption: Role of this compound in SOA dimer formation.

Conclusion

This compound is a compound of significant interest, primarily due to its role in atmospheric chemistry as a product of terpene oxidation and a building block for secondary organic aerosols. Its well-defined chemical structure and properties, along with established synthesis routes, make it a valuable subject for studies in environmental science. While its direct application in drug development is not prominent in current literature, the γ-butyrolactone scaffold is present in many biologically active compounds, suggesting potential for future exploration.[2][3] This guide provides foundational technical information for researchers working with or encountering this molecule.

References

- 1. Buy this compound | 116-51-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [drugfuture.com]

- 5. This compound | C8H12O4 | CID 117328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Online CAS Number 116-51-8 - TRC - rac-Terpenylic Acid | LGC Standards [lgcstandards.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. This compound and related compounds from the oxidation of alpha-pinene: implications for new particle formation and growth above forests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. ACP - this compound and related compounds: precursors for dimers in secondary organic aerosol from the ozonolysis of α- and β-pinene [acp.copernicus.org]

The Unexplored Therapeutic Potential of Terpenylic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the potential biological activities of terpenylic acid derivatives, a class of compounds that has remained largely unexplored in the pharmacological landscape. While direct research on the bioactivity of this compound derivatives is nascent, this document synthesizes available data on structurally related terpenoid lactones to illuminate potential avenues for drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals interested in novel therapeutic agents.

Introduction to this compound and its Derivatives

This compound, a bicyclic monoterpene lactone, is primarily known in the field of atmospheric chemistry as a secondary organic aerosol formed from the oxidation of α-pinene.[1][2] Its core structure, featuring a γ-butyrolactone ring, is a common motif in a variety of biologically active natural products.[3][4] The synthesis of this compound and its analogues has been explored, primarily for its relevance in atmospheric studies, but these synthetic pathways can be adapted for the creation of novel derivatives for biological screening.[5] This guide will delve into the potential anti-inflammatory, anticancer, and antimicrobial activities of these derivatives, drawing parallels from the established biological profiles of other terpenoid lactones.

Potential Biological Activities

While specific data on this compound derivatives is limited, the broader class of terpenoid lactones exhibits a wide range of significant biological activities.[3][4]

Anti-inflammatory Activity

Terpenoids, in general, are recognized for their anti-inflammatory properties.[6][7] Many terpenoid lactones have been shown to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators. The synthesis of hybrid molecules combining terpenes with known anti-inflammatory drugs has also shown promise.[8]

Anticancer Activity

The cytotoxicity of various terpenoid derivatives against cancer cell lines is well-documented.[9][10][11] Ursolic acid derivatives, for instance, have demonstrated potent antitumor activity.[12] The introduction of heterocyclic moieties to terpenoid structures has, in some cases, enhanced their anticancer effects.[13] The potential for this compound derivatives to exhibit similar cytotoxic or antiproliferative effects warrants investigation.

Antimicrobial Activity

Terpenes and their derivatives have been investigated as potential agents against antimicrobial resistance.[14] Both natural and synthetic terpenoid lactones have demonstrated activity against a range of bacteria and fungi.[3][15][16][17] The structural characteristics of terpenes, such as the presence of functional groups like lactones, can influence their antimicrobial efficacy.

Quantitative Data on Related Terpenoid Lactones

Due to the lack of specific quantitative data on the biological activities of this compound derivatives, the following tables summarize the activities of other structurally related terpenoid lactones to provide a comparative baseline for future research.

Table 1: Anti-inflammatory Activity of Representative Terpenoid Derivatives

| Compound/Derivative | Assay | Model | Activity Metric | Value | Reference |

| Oleanoyl ibuprofenate | TPA-induced ear edema | Mice | % Inhibition | 79.9% | [8] |

| Oleanoyl ibuprofenate | AA-induced ear edema | Mice | % Inhibition | 56.8% | [8] |

| Oleanoyl ibuprofenate methyl ester | TPA-induced ear edema | Mice | % Inhibition | 80.0% | [8] |

| Oleanolic acid-arylidene derivative 3a | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition | 77.18% | [18] |

| Oleanolic acid-arylidene derivative 3d | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition | 71.5% | [18] |

| Oleanolic acid-arylidene derivative 3e | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition | 68.8% | [18] |

| Oleanolic acid-arylidene derivative 3L | IL-6 Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition | 77.2% | [18] |

| Oleanolic acid-arylidene derivative 3L | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | % Inhibition | 75.4% | [18] |

Table 2: Anticancer Activity of Representative Terpenoid Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| Ursolic Acid | HepG2 (Hepatoma) | IC50 | 0.261 | [10] |

| Zagrosin I | MCF-7 (Breast Cancer) | IC50 (48h) | ~3.3 (1.5 µg/mL) | [19] |

| Zagrosin III | HT1080 (Fibrosarcoma) | IC50 (48h) | ~37.3 (16.81 µg/mL) | [19] |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast Cancer) | IC50 | 0.81 ± 0.04 µg/mL | [11] |

| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast Cancer) | IC50 | 1.82 ± 0.05 µg/mL | [11] |

Table 3: Antimicrobial Activity of Representative Terpenoid Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Palladium-terpene complex 2 | Candida albicans | MIC | ≤ 0.25 | [20] |

| Palladium-terpene complex 2 | Cryptococcus neoformans | MIC | ≤ 0.25 | [20] |

| Palladium-terpene complex 2 | MRSA | MIC | 1 | [20] |

| Lachnophyllum lactone analog (C10) | Mycobacterium tuberculosis H37Rv | MIC | - | [21] |

| (7S,10S)-7,10-epoxysydonic acid | Escherichia coli | MIC | 0.5 - 32 | [17] |

| Phomadecalin F | Pseudomonas aeruginosa | Inhibition Zone | 8 mm | [17] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided to facilitate the biological evaluation of novel this compound derivatives.

In Vitro Anti-inflammatory Assays

A common method to screen for anti-inflammatory activity is the inhibition of protein (egg albumin) denaturation assay.[11] For cellular models, murine macrophage cell lines like RAW 264.7 are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Key parameters to measure include:

-

Nitric Oxide (NO) Production: Measured using the Griess assay, which detects the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[22]

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified from cell culture supernatants using Enzyme-Linked Immunosorbent Assays (ELISA).[22]

-

Expression of iNOS and COX-2: Protein levels of these inflammatory enzymes in cell lysates can be determined by Western blotting.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

-

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Include appropriate controls (growth control without compound, sterility control without inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

Determine the MIC by visually assessing the lowest concentration that shows no turbidity (no visible growth).

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts relevant to the study of this compound derivatives.

Conclusion and Future Directions

The structural features of this compound, particularly its γ-butyrolactone moiety, suggest a high potential for biological activity. While direct experimental evidence is currently lacking, the extensive research on related terpenoid lactones provides a strong rationale for the systematic investigation of this compound derivatives as novel therapeutic agents. Future research should focus on the synthesis of a library of this compound analogues and their comprehensive screening in the anti-inflammatory, anticancer, and antimicrobial assays detailed in this guide. The resulting data will be crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical development. The exploration of this understudied class of compounds holds the promise of uncovering new and effective treatments for a range of human diseases.

References

- 1. This compound and related compounds from the oxidation of alpha-pinene: implications for new particle formation and growth above forests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant-based secondary metabolites as natural remedies: a comprehensive review on terpenes and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial and Antifungal Activities of Terpene-Derived Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Three new spirocyclic terpenoids from <i>Euphorbia amygdaloides</i> exhibit cytotoxicity against cancerous cell lines through early and late apoptosis - Arabian Journal of Chemistry [arabjchem.org]

- 19. Antimicrobial and Antifungal Activities of Terpene-Derived Palladium Complexes | MDPI [mdpi.com]

- 20. Synthesis and biological evaluation of natural Lachnophyllum methyl ester, Lachnophyllum lactone and their synthetic analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Antimicrobial Potential of Terpenylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenylic acid, a prominent secondary organic aerosol derived from the atmospheric oxidation of α-pinene, has been a subject of significant interest in environmental sciences. However, its biological activities, particularly its antimicrobial properties, remain unexplored in publicly available scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive overview of the antimicrobial potential of this compound. In the absence of direct studies, this guide synthesizes information on the known antimicrobial activities of its parent compound, α-pinene, and various α-pinene derivatives. We present a scientifically grounded hypothesis on the potential efficacy of this compound against microbial pathogens. Furthermore, this document serves as a practical resource for researchers by detailing the standard experimental protocols required to investigate and quantify the antimicrobial properties of this compound. This includes methodologies for determining minimum inhibitory and bactericidal concentrations, as well as workflows for assessing mechanisms of action. All quantitative data for related compounds are presented in structured tables, and key experimental workflows are visualized using logical diagrams to facilitate comprehension and future research endeavors.

Introduction: The Unexplored Antimicrobial Potential of this compound

This compound is a lactone-containing terpenoic acid that is well-documented as an early oxidation product of both photooxidation and ozonolysis of α-pinene.[1] Its role in the formation of secondary organic aerosols in forested areas has been the primary focus of research to date.[1] While the atmospheric chemistry of this compound is increasingly understood, its bioactivity remains a nascent field of study.

Terpenes and their derivatives, a large and diverse class of organic compounds produced by a variety of plants and some insects, are widely recognized for their broad spectrum of biological activities, including potent antimicrobial effects.[2][3] Given that this compound is a derivative of α-pinene—a monoterpene with established antimicrobial properties—it is scientifically plausible to hypothesize that this compound may also exhibit antimicrobial activity.[4][5] This guide provides a foundational framework for exploring this hypothesis.

Antimicrobial Activity of α-Pinene and its Derivatives: A Proxy for this compound's Potential

While no direct data exists for this compound, an examination of its precursors and related compounds offers valuable insights. α-Pinene, the parent compound of this compound, has demonstrated antimicrobial effects against a range of microorganisms.

Quantitative Antimicrobial Data for α-Pinene

Studies have shown that the antimicrobial efficacy of α-pinene can be influenced by its stereochemistry, with (+)-α-pinene generally exhibiting greater activity than its (-)-enantiomer.[4][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for (+)-α-pinene against various pathogens.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | 3,125 | [6] |

| Cryptococcus neoformans | ATCC 28957 | 117 | [4][5] |

| Rhizopus oryzae | H63 | 390 | [6] |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 4,150 | [5] |

Enhanced Activity in α-Pinene Derivatives

Research into the synthesis and evaluation of α-pinene derivatives has revealed that structural modifications can significantly enhance antimicrobial potency. For instance, the introduction of a β-lactam moiety to the α-pinene backbone has been shown to dramatically increase its activity against both bacteria and fungi.[2][3][7] This suggests that the functional groups present in this compound—specifically the carboxylic acid and γ-lactone ring—could confer significant antimicrobial properties.

Proposed Experimental Protocols for a-Terpenylic Acid

To ascertain the antimicrobial properties of this compound, a systematic series of in vitro experiments is required. The following protocols are standard methodologies in antimicrobial research.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a standard and widely used technique for determining MIC values.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the plate to create a range of concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL) and add it to each well.

-

Controls: Include positive controls (microorganism with no compound) and negative controls (medium only) on each plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

The logical workflow for this protocol is illustrated in the diagram below.

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC assay, the MBC or MFC can be determined to ascertain whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

Methodology:

-

Subculturing: Following MIC determination, take a small aliquot from each well that showed no visible growth.

-

Plating: Spread the aliquot onto a fresh agar plate that does not contain any this compound.

-

Incubation: Incubate the agar plates under appropriate growth conditions.

-

Result Interpretation: The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

The workflow for this subsequent analysis is depicted below.

Caption: Workflow for MBC/MFC determination post-MIC assay.

Potential Mechanisms of Antimicrobial Action

Many terpenes and terpenoids exert their antimicrobial effects by disrupting the structure and function of microbial cell membranes. The lipophilic nature of these compounds allows them to partition into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and eventual cell death. It is plausible that this compound could share this mechanism of action.

A proposed signaling pathway for membrane disruption is visualized below.

Caption: Hypothesized mechanism of action via membrane disruption.

Conclusion and Future Directions

While there is currently no direct evidence in the scientific literature to support the antimicrobial properties of this compound, its chemical nature as a terpenoid and its origin as an oxidation product of α-pinene provide a strong rationale for its investigation as a potential antimicrobial agent. The data from related α-pinene derivatives, which show enhanced antimicrobial activity, further support this hypothesis.

This technical guide provides the necessary foundational knowledge and detailed experimental protocols for researchers to embark on the systematic evaluation of this compound's antimicrobial efficacy. Future research should focus on performing the described MIC and MBC/MFC assays against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains. Subsequent studies could then elucidate the specific mechanism of action and evaluate the compound's potential for synergistic activity with existing antibiotics. Such research is crucial for unlocking the potential of novel, naturally-derived compounds in the fight against infectious diseases.

References

- 1. This compound and related compounds from the oxidation of alpha-pinene: implications for new particle formation and growth above forests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, antimicrobial evaluation, and structure-activity relationship of α-pinene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of a-Pinene and β-Pinene Enantiomers [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Terpenylic Acid: A Keystone in Atmospheric New Particle Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of terpenylic acid, a significant secondary organic aerosol (SOA) component derived from the atmospheric oxidation of monoterpenes, primarily α-pinene. Its formation, chemical properties, and critical role in new particle formation (NPF) and aerosol growth are detailed. This document synthesizes key findings from atmospheric chamber studies and field measurements, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key chemical pathways and experimental workflows through diagrams. This guide is intended to be a valuable resource for researchers in atmospheric chemistry, environmental science, and related fields, as well as for professionals in drug development interested in the atmospheric fate and potential health effects of organic aerosols.

Introduction

New particle formation is a globally important atmospheric process that influences cloud formation, climate, and air quality. Biogenic volatile organic compounds (BVOCs), particularly monoterpenes emitted from terrestrial vegetation, are major precursors to the condensable vapors that drive NPF and the subsequent growth of secondary organic aerosols (SOA). Among the myriad of oxidation products, this compound (C₈H₁₂O₄) has emerged as a key species due to its chemical properties and ability to participate in particle nucleation and growth.

This compound is a lactone-containing carboxylic acid, primarily formed from the ozonolysis and photooxidation of α-pinene, the most abundant monoterpene in the atmosphere.[1][2] Its structure, which includes a carboxylic acid group, facilitates hydrogen bonding and the formation of dimers and higher-order oligomers, a crucial step in the initial stages of particle formation and subsequent mass addition.[2][3] This guide delves into the technical aspects of this compound's role in atmospheric chemistry, providing the necessary data and protocols for its study.

Chemical and Physical Properties of this compound

This compound is structurally identified as tetrahydro-2,2-dimethyl-5-oxo-3-furanacetic acid.[4][5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [6] |

| Molecular Weight | 172.18 g/mol | [5][6] |

| IUPAC Name | 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid | [4][6] |

| CAS Registry Number | 26754-48-3 | [5][7] |

| Melting Point (anhydrous) | 90 °C | [4][5] |

| Melting Point (monohydrate) | 57 °C | [5] |

| Solubility | Moderately soluble in cold water, very soluble in hot water | [4][5] |

Formation of this compound from α-Pinene Oxidation

This compound is a prominent early oxidation product from both the photooxidation and ozonolysis of α-pinene.[2] The formation pathways involve a series of complex radical reactions. The diagram below illustrates a simplified, generalized pathway for the formation of this compound from α-pinene.

References

- 1. Formation and growth of sub-3-nm aerosol particles in experimental chambers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amt.copernicus.org [amt.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. ACP - Aerosol formation and growth rates from chamber experiments using Kalman smoothing [acp.copernicus.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Health and Safety of Terpenylic Acid

Identification and Physicochemical Properties

Terpenylic acid is a carboxylic acid and a lactone, which is relevant to its chemical reactivity and potential biological activity. It is known as a secondary organic aerosol (SOA) product formed from the atmospheric oxidation of monoterpenes like α-pinene.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid | [2][3] |

| Synonyms | Tetrahydro-2,2-dimethyl-5-oxo-3-furanacetic Acid | [3] |

| Molecular Formula | C₈H₁₂O₄ | [2][4] |

| Molecular Weight | 172.18 g/mol | [2][3] |

| CAS Numbers | 26754-48-3, 116-51-8 | [2][5] |

| Appearance | Prisms (crystallized form) | [3][5] |

| Melting Point | 57°C (monohydrate), 90°C (anhydrous) | [3][5] |

| Sublimation Point | 130-140°C | [5] |

| Solubility | Moderately soluble in cold water; very soluble in hot water. |[5] |

Hazard Identification and Toxicology Summary

As no official GHS classification is available, a precautionary approach is warranted. The hazards should be considered based on the functional groups present: a carboxylic acid and a lactone.

-

Eye Irritation: Carboxylic acids can be irritating to the eyes. Direct contact may cause redness and pain.

-

Skin Irritation: Prolonged contact may cause skin irritation.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.

-

Ingestion: The oral toxicity is unknown, but ingestion should be avoided.

Toxicological Data Summary: Specific quantitative toxicological data (e.g., LD50, LC50) for pure this compound are not available in the reviewed literature.[6][7] Research has focused on the toxicological effects of secondary organic aerosols (SOAs) containing this compound as a component. These studies suggest that such aerosols can induce oxidative stress in human lung cells, but the specific contribution of this compound to this effect has not been isolated.[6]

First-Aid Measures

The following first-aid procedures are based on general protocols for handling laboratory chemicals.[8][9][10]

Table 2: First-Aid Procedures for this compound Exposure

| Exposure Route | Procedure |

|---|---|

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[9] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Handling, Storage, and Disposal

4.1 Safe Handling and Personal Protective Equipment (PPE) All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Required Equipment and Rationale |

|---|---|

| Eye Protection | Chemical safety goggles with side shields or a face shield to protect against dust and splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use. |

| Body Protection | A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact. |

| Respiratory Protection | If handling fine powders or generating aerosols, a NIOSH/MSHA-approved respirator should be used. |

4.2 Storage Store this compound in a tightly sealed, clearly labeled container.[11] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

4.3 Disposal Dispose of this compound and any contaminated materials as hazardous chemical waste.[11] Follow all local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

Experimental Protocols and Workflows

5.1 Experimental Protocol: Preparation of a Stock Solution

-

Preparation: Conduct a pre-use risk assessment. Assemble all necessary equipment (balance, weigh boat, spatula, volumetric flask, solvent) and ensure the chemical fume hood is operational. Don all required PPE as specified in Table 3.

-

Weighing: Place a weigh boat on a tared analytical balance inside the fume hood. Carefully transfer the desired mass of this compound to the weigh boat using a clean spatula. Record the final mass.

-

Dissolution: Carefully transfer the weighed solid into the appropriate volumetric flask. Use a small amount of the desired solvent to rinse the weigh boat and spatula, transferring the rinse into the flask to ensure all solid is collected.

-

Final Preparation: Add solvent to the flask until it is approximately half-full. Gently swirl to dissolve the solid. Once dissolved, add solvent up to the calibration mark. Cap and invert the flask several times to ensure homogeneity.

-

Labeling and Storage: Label the flask clearly with the chemical name, concentration, date, and your initials. Store as per the guidelines in section 4.2.

5.2 Visualized Workflows

The following diagrams illustrate standardized workflows for safe chemical handling and emergency spill response.

Caption: A logical workflow for handling this compound in a laboratory setting.

Caption: A decision-making workflow for responding to a this compound spill.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. This compound | C8H12O4 | CID 117328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chempoint.com [chempoint.com]

- 9. nj.gov [nj.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]